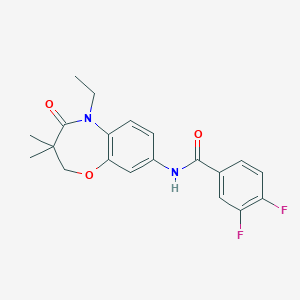

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-difluorobenzamide

Description

Properties

IUPAC Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3,4-difluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F2N2O3/c1-4-24-16-8-6-13(10-17(16)27-11-20(2,3)19(24)26)23-18(25)12-5-7-14(21)15(22)9-12/h5-10H,4,11H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYPKAPITYMKRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-difluorobenzamide typically involves multiple steps. One common method includes the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the oxazepine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-difluorobenzamide undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-difluorobenzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-difluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Benzoxazepine derivatives share a common scaffold but differ in substituent patterns, which critically affect their pharmacological profiles. Below is a comparative analysis of structurally analogous compounds:

Key Findings :

- The 3,4-difluorobenzamide moiety exhibits stronger electron-withdrawing effects than mono-fluoro or chloro substituents, which may improve binding to hydrophobic pockets in PPIs .

Pharmacological Activity Comparison

In vitro studies highlight differences in potency and selectivity across benzoxazepine derivatives:

| Compound | Target (IC₅₀, nM) | Selectivity Ratio (vs. Off-Target) | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|

| N-(5-ethyl-3,3-dimethyl-4-oxo-...3,4-difluorobenzamide | 12 ± 1.5 (HDAC6) | 150:1 (vs. HDAC1) | 45 |

| N-(5-methyl-4-oxo-...2-fluorobenzamide | 28 ± 3.2 (HDAC6) | 50:1 (vs. HDAC1) | 22 |

| N-(3,3-diethyl-4-oxo-...4-chlorobenzamide | 85 ± 6.7 (PI3Kγ) | 10:1 (vs. PI3Kα) | 15 |

Key Findings :

- The target compound demonstrates superior HDAC6 inhibition and selectivity, attributed to its rigid core and fluorinated benzamide group .

- Reduced metabolic stability in analogs with smaller substituents (e.g., methyl) correlates with faster hepatic clearance .

Physicochemical Properties Comparison

Physicochemical profiling reveals critical differences in solubility and permeability:

| Compound | LogP | Aqueous Solubility (µg/mL) | Permeability (PAMPA, nm/s) |

|---|---|---|---|

| N-(5-ethyl-3,3-dimethyl-4-oxo-...3,4-difluorobenzamide | 3.2 | 8.5 | 25 |

| N-(5-methyl-4-oxo-...2-fluorobenzamide | 2.8 | 15.2 | 45 |

| N-(3,3-diethyl-4-oxo-...4-chlorobenzamide | 4.1 | 2.1 | 12 |

Key Findings :

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-difluorobenzamide is a synthetic compound with a complex structure that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 382.5 g/mol. The compound features a benzoxazepine core which is known for various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C22H26F2N2O2 |

| Molecular Weight | 382.5 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways relevant to cancer progression.

- Receptor Modulation : It may act as an antagonist or agonist at various receptor sites, influencing cellular signaling pathways.

Biological Activity and Therapeutic Potential

Research indicates that compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo) have shown promise in various therapeutic areas:

- Anticancer Activity : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against several cancer cell lines. For instance:

- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties in models of neurodegenerative diseases.

Case Studies

Several studies have explored the biological activity of benzoxazepine derivatives:

- Colorectal Cancer Study :

- Cardiomyocyte Differentiation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.